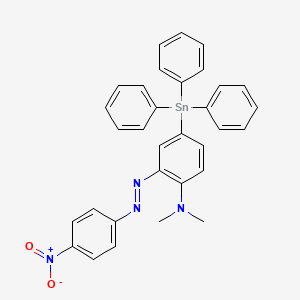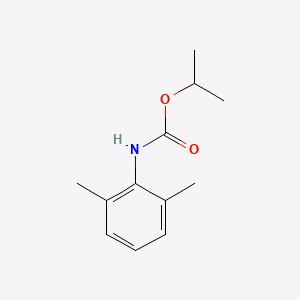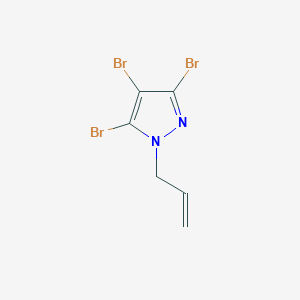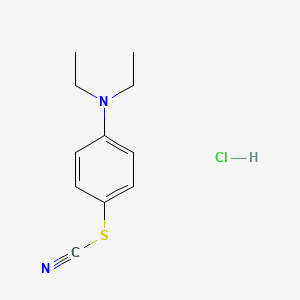
Ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is known for its unique structure, which includes a cyclohexenone ring substituted with ethyl and acetate groups. It is often used in organic synthesis and research due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate involves its reactivity towards various chemical reagents. The cyclohexenone ring and ester groups are key sites for chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the cyclohexenone ring.
Methyl 2-(5,5-dimethyl-3-oxo-1-cyclohexenyloxy)acetate: Similar but with a methyl ester group instead of an ethyl ester group.
Cyclohexanone derivatives: Compounds with similar cyclohexenone rings but different substituents.
Uniqueness
This compound is unique due to its combination of a cyclohexenone ring and an ethyl ester group, which imparts specific reactivity and versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
72670-85-0 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl 2-(5,5-dimethyl-3-oxocyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C12H18O4/c1-4-15-11(14)8-16-10-5-9(13)6-12(2,3)7-10/h5H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
LASWQVHOTADXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=O)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)




![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)


